Cas no 139889-65-9 ([R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride)

[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride structure
139889-65-9 structure
Product name:[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride
CAS No:139889-65-9
MF:C29H51ClN2O3
Molecular Weight:511.179847955704
CID:4597034
PubChem ID:49837889

[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride 化学的及び物理的性質

名前と識別子

    • D-threo-PPMP (hydrochloride)
    • D-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL
    • D-THREO-PPMP
    • 139974-41-7
    • J-008544
    • BML3-D12
    • DL-threo-PPMP (hydrochloride)
    • DA-52730
    • N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
    • 139889-53-5
    • AKOS040755552
    • HY-116535
    • D-threo-PPMP hydrochloride
    • 1R,2R-(+)-1-phenyl-2-palmitoylamino-3-N-morpholine-1-propanol
    • 139889-65-9
    • CS-0079248
    • DL-threo-PPMP hydrochloride
    • CS-0065797
    • Rel-N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride
    • DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride
    • HY-116535A
    • DL-PPMP
    • [R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride
    • インチ: 1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
    • InChIKey: ORVAUBQYJOFWFY-ZHESDOBJSA-N
    • SMILES: [C@@H](NC(=O)CCCCCCCCCCCCCCC)(CN1CCOCC1)[C@@H](C1C=CC=CC=1)O.Cl

計算された属性

  • 精确分子量: 510.3588212g/mol
  • 同位素质量: 510.3588212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 20
  • 複雑さ: 490
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų

[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AX65960-10mg
[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride
139889-65-9 ≥98%
10mg
$357.00 2024-04-20
1PlusChem
1P01EQ7C-10mg
[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride
139889-65-9 ≥98%
10mg
$491.00 2024-06-21
A2B Chem LLC
AX65960-5mg
[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride
139889-65-9 ≥98%
5mg
$189.00 2024-04-20
1PlusChem
1P01EQ7C-5mg
[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride
139889-65-9 ≥98%
5mg
$270.00 2024-06-21

[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride 関連文献

[R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochlorideに関する追加情報

Compound Introduction: [R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride (CAS No. 139889-65-9)

The compound [R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride, identified by its CAS number 139889-65-9, represents a significant advancement in the field of pharmaceutical chemistry. This monohydrochloride salt is a meticulously designed molecule that has garnered attention for its potential applications in medicinal chemistry and drug development. Its unique structural configuration, characterized by a hexadecanamide backbone and functionalized side chains, positions it as a candidate for various biological assays and therapeutic interventions.

In recent years, the demand for highly specific and potent pharmacological agents has driven the exploration of novel molecular architectures. The stereochemistry of this compound, particularly the [R-(R*,R*)] configuration, is crucial as it dictates its interaction with biological targets. The presence of a hydroxy group and a morpholinylmethyl substituent on the phenylethyl moiety introduces additional layers of functionality, enabling diverse chemical modifications and biological interactions. These features make the compound a valuable scaffold for designing molecules with tailored pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential in modulating biological pathways associated with inflammation and immune response. Current research in pharmacology increasingly emphasizes the development of drugs that can selectively target specific pathways without eliciting off-target effects. The structural motifs present in [R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride suggest that it may interact with enzymes or receptors involved in these pathways. Preliminary studies have indicated that such interactions could lead to therapeutic benefits in conditions where inflammatory processes play a significant role.

The monohydrochloride form of this compound enhances its solubility and stability, making it more amenable to formulation into various pharmaceutical delivery systems. This aspect is particularly important for drug development, as poor solubility can limit bioavailability and therapeutic efficacy. The hydrochloride salt also facilitates easier handling and precise dosing in experimental settings, which is critical for both preclinical and clinical studies. These attributes position the compound as a promising candidate for further investigation in drug discovery pipelines.

Advances in computational chemistry have enabled more accurate predictions of molecular behavior, including binding affinity and metabolic stability. When analyzing [R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride, computational models have been employed to simulate its interactions with potential biological targets. These simulations have provided insights into how the compound's structure might optimize binding to specific receptors or enzymes. Such data are invaluable for guiding synthetic modifications aimed at improving potency and selectivity.

The morpholinylmethyl group in the molecule is particularly noteworthy due to its ability to enhance molecular interactions through hydrogen bonding and hydrophobic effects. This feature is often exploited in drug design to improve binding affinity and reduce off-target effects. In the context of this compound, the morpholine ring can form stable hydrogen bonds with polar residues on biological targets, thereby increasing the overall binding strength. This characteristic makes it an attractive moiety for designing molecules with enhanced pharmacological activity.

Recent developments in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as asymmetric synthesis have been employed to achieve high enantiomeric purity, which is essential for pharmacological applications where stereochemistry plays a critical role. The synthesis of complex molecules like [R-(R*,R*)]-N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide,monohydrochloride benefits from advances in catalytic systems that enable efficient construction of chiral centers.

The hexadecanamide backbone provides stability to the molecule while allowing flexibility necessary for optimal biological interactions. This balance between rigidity and flexibility is often sought after in drug design, as it can enhance binding affinity while maintaining metabolic stability. The hydroxy group at position 2 further contributes to this balance by introducing polarity without compromising overall structural integrity.

In conclusion, [R-(R*,R*)] -N-[2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl] -hexadecanamide monohydrochloride (CAS No.139889-65-9) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its stereochemistry, functional groups, and solubility profile make it an attractive candidate for further exploration in drug development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm